molecular formula C10H14O3 B13531294 4-Oxaspiro[bicyclo[3.2.0]heptane-6,1'-cyclobutane]-7-carboxylic acid

4-Oxaspiro[bicyclo[3.2.0]heptane-6,1'-cyclobutane]-7-carboxylic acid

Cat. No.: B13531294
M. Wt: 182.22 g/mol
InChI Key: JEDVUTYDRMMLFJ-UHFFFAOYSA-N
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Description

4-Oxaspiro[bicyclo[3.2.0]heptane-6,1’-cyclobutane]-7-carboxylic acid is a unique organic compound characterized by its spirocyclic structure. This compound features a bicyclic framework with an oxygen atom incorporated into the ring system, making it an interesting subject for chemical research and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Oxaspiro[bicyclo[320]heptane-6,1’-cyclobutane]-7-carboxylic acid typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditions

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the cyclization and functionalization processes. The scalability of these methods is crucial for industrial applications, ensuring that the compound can be produced in large quantities.

Chemical Reactions Analysis

Types of Reactions

4-Oxaspiro[bicyclo[3.2.0]heptane-6,1’-cyclobutane]-7-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens and nucleophiles can be employed under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or hydrocarbons. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

4-Oxaspiro[bicyclo[3.2.0]heptane-6,1’-cyclobutane]-7-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying spirocyclic structures.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential pharmaceutical applications.

    Medicine: Research into its potential therapeutic properties is ongoing, with studies exploring its use in drug development.

    Industry: The compound’s stability and reactivity make it useful in various industrial processes, including the production of specialty chemicals.

Mechanism of Action

The mechanism by which 4-Oxaspiro[bicyclo[3.2.0]heptane-6,1’-cyclobutane]-7-carboxylic acid exerts its effects involves interactions with molecular targets and pathways. The spirocyclic structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways. Detailed studies on its molecular interactions are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    4-Oxaspiro[bicyclo[3.2.0]heptane-6,1’-cyclohexane]-7-ol: Similar in structure but with a different ring size and functional group.

    3-Oxabicyclo[3.2.0]heptane-2,4-dione: Another spirocyclic compound with different functional groups and reactivity.

Uniqueness

4-Oxaspiro[bicyclo[3.2.0]heptane-6,1’-cyclobutane]-7-carboxylic acid is unique due to its specific ring structure and the presence of a carboxylic acid group. This combination of features gives it distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C10H14O3

Molecular Weight

182.22 g/mol

IUPAC Name

spiro[2-oxabicyclo[3.2.0]heptane-7,1'-cyclobutane]-6-carboxylic acid

InChI

InChI=1S/C10H14O3/c11-9(12)7-6-2-5-13-8(6)10(7)3-1-4-10/h6-8H,1-5H2,(H,11,12)

InChI Key

JEDVUTYDRMMLFJ-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C1)C(C3C2OCC3)C(=O)O

Origin of Product

United States

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